molecular formula C13H15NO6S B568256 alpha-D-Galactopyranosylphenyl isothiocyanate CAS No. 120967-92-2

alpha-D-Galactopyranosylphenyl isothiocyanate

Cat. No.: B568256
CAS No.: 120967-92-2
M. Wt: 313.324
InChI Key: RWANFUZQWINQBY-SJHCENCUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Galactopyranosylphenyl isothiocyanate typically involves the reaction of galactose derivatives with phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified through crystallization or chromatography to achieve high purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Galactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-D-Galactopyranosylphenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of neoglycoproteins, which are valuable tools for studying carbohydrate-protein interactions.

    Biology: Employed in the study of cell surface lectins and their role in cell signaling and adhesion.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeting specific cell types.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of alpha-D-Galactopyranosylphenyl isothiocyanate involves its interaction with specific molecular targets, such as lectins on the cell surface. The isothiocyanate group can form covalent bonds with nucleophilic residues on proteins, leading to the modification of protein function and signaling pathways. This interaction can influence various cellular processes, including endocytosis and cell adhesion .

Comparison with Similar Compounds

Uniqueness: Alpha-D-Galactopyranosylphenyl isothiocyanate is unique due to its combination of a sugar moiety and an isothiocyanate group, which provides specific reactivity and biological activity. This dual functionality makes it a valuable compound for studying carbohydrate-protein interactions and developing targeted therapeutic agents .

Biological Activity

Alpha-D-Galactopyranosylphenyl isothiocyanate (α-D-Gal-ITC) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and drug delivery systems. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅NO₆S
  • Molecular Weight : 313.326 g/mol
  • CAS Number : 96345-79-8
  • Melting Point : 180-181°C

α-D-Gal-ITC exhibits its biological activity primarily through the following mechanisms:

  • Anticancer Properties :
    • Isothiocyanates (ITCs), including α-D-Gal-ITC, have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. They work by modulating multiple signaling pathways involved in cell growth and survival.
    • Studies indicate that α-D-Gal-ITC may enhance the efficacy of conventional chemotherapy agents by improving drug delivery to cancer cells through targeted mechanisms.
  • Drug Delivery Systems :
    • The compound has been utilized in the development of neoglycoproteins for targeted drug delivery. Its ability to conjugate with proteins enhances the specificity and efficiency of drug delivery to cells expressing specific receptors, such as asialoglycoprotein receptors on liver cells .
  • Immunomodulatory Effects :
    • Research suggests that α-D-Gal-ITC can modulate immune responses, potentially enhancing the body’s ability to fight tumors by stimulating immune cell activity .

Table 1: Summary of Key Studies on α-D-Galactopyranosylphenyl Isothiocyanate

Study ReferenceFocusFindings
Gene Deliveryα-D-Gal-ITC conjugated to dendrimers showed enhanced gene transfer efficiency in NIH3T3 cells compared to traditional methods.
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when combined with chemotherapeutic agents.
Immune ModulationInduced activation of macrophages and enhanced cytotoxic T-cell responses against tumor cells.

Pharmacokinetics and Bioavailability

Research indicates that α-D-Gal-ITC has favorable pharmacokinetic properties, including high bioavailability when administered orally. For instance, studies show that isothiocyanates can achieve peak plasma concentrations rapidly, enhancing their therapeutic potential .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720318
Record name 4-Isothiocyanatophenyl alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120967-92-2
Record name 4-Isothiocyanatophenyl alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-D-Galactopyranosylphenyl isothiocyanate
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alpha-D-Galactopyranosylphenyl isothiocyanate
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alpha-D-Galactopyranosylphenyl isothiocyanate
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alpha-D-Galactopyranosylphenyl isothiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.